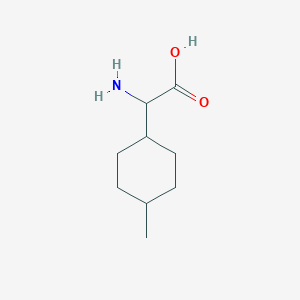

a-Amino-4-methyl-cyclohexaneacetic acid

Description

Contextualization of Substituted Cyclohexaneacetic Acids as Research Targets

Substituted cyclohexaneacetic acids represent a class of organic compounds that have garnered significant interest within the academic and industrial research communities. These molecules are characterized by a cyclohexane (B81311) ring, a flexible and three-dimensional scaffold, attached to an acetic acid moiety. The cyclohexane ring's conformational flexibility, combined with the diverse range of possible substituents, makes these compounds versatile building blocks in medicinal chemistry and materials science.

The academic fascination with these structures is often driven by their potential biological activity. The introduction of various functional groups onto the cyclohexane ring can dramatically influence the molecule's physicochemical properties, such as polarity, lipophilicity, and ability to interact with biological targets. For instance, the incorporation of amino groups can lead to the formation of zwitterions at physiological pH, a characteristic feature of amino acids.

A prime example of the significance of this class of compounds is 1-(aminomethyl)-cyclohexaneacetic acid, widely known as Gabapentin (B195806). While a detailed discussion of its applications is beyond the scope of this article, its existence has spurred further research into related structures. The core structure of a substituted cyclohexaneacetic acid provides a rigid framework that can be strategically functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

Scope of Academic Inquiry into a-Amino-4-methyl-cyclohexaneacetic Acid and Related Structures

A thorough review of publicly available scientific literature indicates that dedicated research focusing solely on This compound is limited. However, the academic inquiry into structurally related compounds is extensive and provides a valuable framework for understanding the potential areas of investigation for this specific molecule.

The research on analogous compounds, such as Gabapentin and tranexamic acid (4-(aminomethyl)cyclohexanecarboxylic acid), primarily revolves around their synthesis, conformational analysis, and biological evaluation. nih.govjustia.com For instance, numerous patents describe various synthetic routes to Gabapentin, often starting from 1,1-cyclohexanediacetic acid or its anhydride. justia.comepo.org These synthetic strategies could, in principle, be adapted for the synthesis of this compound, likely by employing a substituted cyclohexanone (B45756) as a starting material.

Furthermore, the study of metal complexes with 1-(aminomethyl)-1-cyclohexane acetic acid (Gabapentin) highlights another avenue of academic research. A study on the coordination complexes of cobalt and nickel with Gabapentin revealed interesting structural features, with the ligand existing in either a neutral or a zwitterionic form depending on the metal center. tsijournals.com Such studies on metal complexes can provide insights into the coordination chemistry of these ligands and may lead to the development of new catalysts or materials.

The academic interest in these compounds also extends to their stereochemistry. The synthesis of specific stereoisomers of substituted cyclohexanes is a common theme in organic chemistry research, as different isomers can exhibit distinct biological activities.

While direct research on this compound is not widely documented, the extensive body of work on its structural relatives suggests that its synthesis, stereochemical analysis, and potential biological properties would be the primary focus of any future academic inquiry.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound | C9H17NO2 | 171.24 | 2-amino-2-(4-methylcyclohexyl)acetic acid |

| 1-(Aminomethyl)-cyclohexaneacetic acid (Gabapentin) | C9H17NO2 | 171.24 | 2-[1-(aminomethyl)cyclohexyl]acetic acid |

| 4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid) | C8H15NO2 | 157.21 | 4-(aminomethyl)cyclohexane-1-carboxylic acid |

| Cyclohexaneacetic acid | C8H14O2 | 142.19 | 2-cyclohexylacetic acid |

Table 2: Structural Comparison of this compound and Related Compounds

| Feature | This compound | 1-(Aminomethyl)-cyclohexaneacetic acid | 4-(Aminomethyl)cyclohexanecarboxylic acid |

| Position of Amino Group | a-carbon of the acetic acid moiety | Attached to a methyl group on the cyclohexane ring | Attached to a methyl group on the cyclohexane ring |

| Position of Acetic Acid/Carboxylic Acid Group | Attached to the cyclohexane ring | Attached to the same carbon as the aminomethyl group | Attached to the cyclohexane ring |

| Substitution on Cyclohexane Ring | Methyl group at the 4-position | Aminomethyl and acetic acid groups at the 1-position | Aminomethyl and carboxylic acid groups at the 1- and 4-positions |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-methylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUKPAOWJOMUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for A Amino 4 Methyl Cyclohexaneacetic Acid and Analogues

Strategies for the Formation of the Cyclohexaneacetic Acid Core

The construction of the fundamental cyclohexaneacetic acid skeleton can be achieved through various synthetic routes, primarily involving either the elaboration of a pre-existing cyclohexane (B81311) ring via alkylation or the formation of the ring itself through cyclization reactions.

Alkylation of enolate ions is a cornerstone of carbon-carbon bond formation and is highly applicable to the synthesis of the target structure. libretexts.org These reactions typically involve the deprotonation of a carbon atom alpha (α) to a carbonyl group, creating a nucleophilic enolate, which then attacks an electrophilic alkyl halide in an SN2 reaction. libretexts.org

One of the most effective methods for preparing a carboxylic acid from an alkyl halide is the malonic ester synthesis . libretexts.org This methodology lengthens the carbon chain by two atoms, making it ideal for converting a 4-methylcyclohexyl halide into 4-methyl-cyclohexaneacetic acid. The process begins with the deprotonation of diethyl malonate (a malonic ester) by a base like sodium ethoxide to form a stable enolate. This enolate then reacts with a suitable substrate, such as 4-methylcyclohexyl bromide. The resulting dialkylated ester can then undergo hydrolysis in acidic conditions, and subsequent heating leads to decarboxylation, yielding the desired cyclohexaneacetic acid derivative. libretexts.org

A significant challenge in the alkylation of cyclic ketones is controlling the regioselectivity between C-alkylation and O-alkylation. nih.gov While direct alkylation is often efficient with highly reactive electrophiles, unactivated sp3 electrophiles can lead to a preference for O-alkylation, reducing the yield of the desired carbon-substituted product. nih.gov Methodologies to favor C-selective alkylation, for instance, by converting a ketone to a hydrazone derivative before alkylation, have been developed to overcome this limitation. nih.gov

Table 1: Key Alkylation Strategies for Cyclohexaneacetic Acid Synthesis

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Malonic Ester Synthesis | A versatile method for preparing carboxylic acids from alkyl halides by adding a two-carbon acetic acid unit. | Diethyl propanedioate (malonic ester), sodium ethoxide, alkyl halide, HCl (for hydrolysis). | libretexts.org |

| Direct Enolate Alkylation | Involves the SN2 reaction of a pre-formed enolate ion with an alkyl halide to form a new C-C bond. | Ketone/ester, strong base (e.g., LDA), alkyl halide. | libretexts.org |

| Hydrazone-Directed Alkylation | A method to enhance C-alkylation over O-alkylation by using a hydrazone as an intermediate. | Cyclohexanone (B45756) derivative, dimethylhydrazine, base, alkyl halide, Oxone (for hydrolysis). | nih.gov |

An alternative to modifying an existing ring is to construct the aminocyclohexaneacetic acid framework through a cyclization reaction. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is particularly noteworthy. unirioja.es This pericyclic reaction involves the cycloaddition of a conjugated diene to a dienophile. For instance, the reaction between an oxygenated diene and an acrylate (B77674) derivative, such as methyl 2-benzamidoacrylate, can produce a substituted cyclohexene (B86901) ring system. unirioja.es Subsequent chemical modifications, including hydrogenation of the double bond, can then yield the saturated aminocyclohexane core. unirioja.es

Other cyclization strategies have been developed for synthesizing cyclic amines and related structures. These include:

Aza-Michael Addition-Cyclization: This cascade reaction involves the addition of a primary amine to an electron-deficient alkene. The resulting secondary amine can then undergo an intramolecular cyclization to form a stable heterocyclic ring. nih.gov This principle can be adapted to construct functionalized cyclic amino acid precursors.

Electrophilic Amino-Alkene Cyclization: The bromination of cyclohexenyl-substituted secondary amines using reagents like N-Bromosuccinimide (NBS) can induce a cyclization event, forming bicyclic amine structures. rsc.org

Catalytic N-heterocyclization: Iridium complexes have been shown to catalyze the efficient cyclization of primary amines with diols to synthesize a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org

Table 2: Cyclization Methods for Aminocyclohexane Frameworks

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Forms a six-membered ring from a conjugated diene and a dienophile. | Excellent control over stereochemistry; allows for the introduction of multiple functional groups. | unirioja.es |

| Aza-Michael Addition-Cyclization | A cascade reaction forming N-heterocycles. | Can proceed quantitatively under mild, green conditions. | nih.gov |

| Iridium-Catalyzed N-heterocyclization | Coupling of primary amines and diols to form cyclic amines. | Efficient for synthesizing 5-, 6-, and 7-membered rings. | organic-chemistry.org |

Introduction of Amino and Alkyl Substituents

Once the core cyclohexane ring is established, the next critical phase is the introduction of the aminomethyl and methyl groups with the correct regiochemistry and stereochemistry.

The introduction of the aminomethyl group (-CH₂NH₂) onto the cyclohexane ring is a key step. A highly effective industrial method involves the catalytic hydrogenation of an aromatic precursor. google.com One such process starts with p-cyanobenzoic acid. The cyano group (-CN) is reduced to an aminomethyl group, and simultaneously, the benzene (B151609) ring is hydrogenated to a cyclohexane ring. This transformation is typically carried out in the presence of a specific catalyst, such as ruthenium on an inert carrier. google.com

Alternative starting materials for this hydrogenation approach include p-aminomethyl benzoic acid, where only the benzene nucleus needs to be reduced. google.com While various catalysts, including platinum and nickel, have been explored, ruthenium-based catalysts have demonstrated high yields and selectivity for producing 4-aminomethyl cyclohexane carboxylic acid. google.com However, catalyst reusability can be a concern for commercial viability. google.com

| Catalyst System | Starting Material | Key Advantages/Disadvantages | Reference |

| Ruthenium on Carbon | p-Aminomethyl benzoic acid | High yield (>90%), but catalyst may require regeneration after several uses. | google.com |

| Platinum Compound | p-Cyanobenzoic acid | Expensive and can lead to side reactions, reducing selectivity. | google.com |

| Nickel | N-acetyl-4-aminomethyl benzoic acid | Requires high temperature and pressure. | google.com |

The placement of the methyl group at the C-4 position and its stereochemical orientation are governed by the principles of conformational analysis and reaction mechanism. Cyclohexane rings exist predominantly in a low-energy "chair" conformation to minimize angle and torsional strain. libretexts.orglibretexts.org In this conformation, substituents can occupy either axial (pointing up or down, parallel to the ring axis) or equatorial (pointing out from the equator of the ring) positions. libretexts.orgwikipedia.org

For a monosubstituted cyclohexane like methylcyclohexane, there is a rapid equilibrium between two chair conformations. masterorganicchemistry.com The conformation where the methyl group is in the equatorial position is significantly more stable and therefore predominates (approx. 95:5 ratio at room temperature). masterorganicchemistry.com This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which occur when the axial methyl group clashes with the axial hydrogens on carbons 3 and 5. khanacademy.orgyoutube.com Therefore, the thermodynamically stable product, α-Amino-4-methyl-cyclohexaneacetic acid, will have the methyl group in the equatorial position.

Achieving the correct regioselectivity (placement at C-4) depends on the chosen synthetic route. If starting from a pre-substituted toluene (B28343) derivative (e.g., p-methylbenzoic acid), the methyl group's position is already set. If the methyl group is introduced via an alkylation reaction on the cyclohexane ring, reaction conditions must be chosen to favor substitution at the desired position. The principles of regioselectivity in reactions like E2 eliminations on cyclohexane rings demonstrate that the spatial arrangement of atoms is critical; for an E2 reaction to occur, the leaving group and a beta-hydrogen must be in an anti-coplanar (diaxial) arrangement, which can override other regiochemical predictors like Zaitsev's rule. libretexts.org This highlights the importance of conformational control in directing reaction outcomes on a cyclohexane framework.

Esterification and Hydrolysis Pathways in Synthetic Sequences

In the synthesis of complex molecules like α-Amino-4-methyl-cyclohexaneacetic acid, the carboxylic acid group is often temporarily converted into an ester. This serves two primary purposes: protection and activation. Esterification masks the acidic proton of the carboxylic acid, preventing it from interfering with subsequent base-sensitive reaction steps.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.com This is an equilibrium reaction, and it can be driven to completion by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.com For amino acids specifically, a convenient method involves using methanol with trimethylchlorosilane, which allows for the efficient preparation of amino acid methyl esters at room temperature. nih.gov

Hydrolysis is the reverse reaction, used to deprotect the ester and regenerate the carboxylic acid at the end of the synthetic sequence. Acid-catalyzed hydrolysis is achieved by treating the ester with an excess of water in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The mechanism is the microscopic reverse of the Fischer esterification. youtube.com This step is crucial in syntheses like the malonic ester synthesis, where the di-ester intermediate is hydrolyzed to a di-acid before decarboxylation. libretexts.org The choice of esterification and hydrolysis conditions must be compatible with the other functional groups present in the molecule to avoid unwanted side reactions. For example, the process of synthesizing cyclohexanol (B46403) via the esterification of cyclohexene with an acid, followed by hydrolysis of the resulting ester, demonstrates the practical application of this two-step sequence in cyclic systems. researchgate.netresearchgate.net

Purification and Characterization Techniques in Synthetic Organic Chemistry

Chromatographic Purity Assessment in Synthetic Protocols

Chromatographic techniques are fundamental for both the purification and the purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of non-volatile solids like α-Amino-4-methyl-cyclohexaneacetic acid.

In an HPLC analysis, the synthesized compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. For a polar compound like an amino acid, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol, frequently with an acid additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

The purity of the sample is determined by monitoring the eluent with a detector, such as an ultraviolet (UV) detector or a mass spectrometer (in LC-MS). A pure compound should ideally produce a single, sharp peak in the chromatogram. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. For example, the purity of a related intermediate, cis-[4-(Fmoc-amino)cyclohexyl]acetic acid, is reported as ≥98.0% by HPLC. sigmaaldrich.com

Furthermore, chiral HPLC can be utilized to separate enantiomers if the synthesis is not stereospecific. This is crucial as different stereoisomers can have different biological activities. Chiral stationary phases, such as those based on the glycopeptide antibiotic teicoplanin, have been used successfully to separate the enantiomers of various unnatural amino acids containing cyclohexane rings. guidechem.com

Table 3: Example of a Generic Reversed-Phase HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometer (ESI) |

| Injection Volume | 10 µL |

Note: This is an illustrative method. The actual conditions would need to be optimized for α-Amino-4-methyl-cyclohexaneacetic acid to achieve the best separation and peak shape.

Chemical Reactivity and Transformation Pathways of Cyclohexaneacetic Acid Amino Derivatives

Intra- and Intermolecular Reactions of the Carboxylic Acid and Amino Functionalities

The presence of both an acidic carboxylic group and a basic amino group on the same molecule defines its amphoteric nature and governs its reactivity. These groups can react independently or in concert, leading to a variety of products.

Ester Hydrolysis: The ester derivatives of α-Amino-4-methyl-cyclohexaneacetic acid, such as the methyl or ethyl ester, are susceptible to hydrolysis to yield the parent carboxylic acid. This reaction typically occurs under basic conditions, a process known as saponification. masterorganicchemistry.com The mechanism involves a nucleophilic acyl substitution where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group (e.g., methoxide (B1231860) or ethoxide) and forming the carboxylic acid. masterorganicchemistry.comlibretexts.org Under the basic reaction conditions, the newly formed carboxylic acid is deprotonated to its carboxylate salt. Subsequent acidification is required to obtain the neutral carboxylic acid. masterorganicchemistry.com The rate of hydrolysis can be influenced by the steric hindrance around the ester group and the electronic properties of substituents on the cyclohexane (B81311) ring. While specific kinetic studies on α-Amino-4-methyl-cyclohexaneacetic acid esters are not broadly documented, the principles of base-catalyzed hydrolysis are well-established for similar amino acid esters. rsc.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide, or decarboxylation, is another potential transformation pathway. For amino acids, this reaction typically requires heat and can be facilitated by the presence of catalysts. Photoredox catalysis, for instance, has been shown to enable the hydrodecarboxylation of various carboxylic acids under mild conditions. organic-chemistry.org The stability of the resulting carbanion intermediate is a key factor in the feasibility of decarboxylation. The structure of α-Amino-4-methyl-cyclohexaneacetic acid would influence the stability of such an intermediate and therefore the conditions required for the reaction to proceed.

The carboxylic acid group of α-Amino-4-methyl-cyclohexaneacetic acid can be converted into more reactive derivatives, such as acid chlorides, anhydrides, and esters, which are excellent substrates for nucleophilic acyl substitution. libretexts.org This class of reaction involves the replacement of a leaving group attached to the acyl carbon with a nucleophile. masterorganicchemistry.com The reactivity of these derivatives toward nucleophiles follows a general trend, largely dependent on the stability of the leaving group. libretexts.org Acid halides are the most reactive due to the excellent leaving group ability of the halide ion, while amides are the least reactive. libretexts.org

These reactions are fundamental for synthesizing a variety of compounds from α-Amino-4-methyl-cyclohexaneacetic acid. For example, reacting its acid chloride derivative with an alcohol (alcoholysis) would form an ester, while reaction with an amine (aminolysis) would yield an amide.

| Carboxylic Acid Derivative | Structure (R = 4-methyl-cyclohexylacetyl group) | Leaving Group (Y) | Relative Reactivity |

|---|---|---|---|

| Acid Chloride | R-COCl | Cl⁻ | Highest |

| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | High |

| Ester | R-CO-OR' | R'O⁻ | Moderate |

| Amide | R-CO-NH₂ | NH₂⁻ | Lowest |

Cyclization Phenomena in Aminocyclohexaneacetic Acids

The proximity of the amino and carboxylic acid functionalities on the cyclohexane ring allows for intramolecular reactions, most notably the formation of cyclic amides, known as lactams.

Lactamization is an intramolecular nucleophilic acyl substitution reaction. The process is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group onto the electrophilic carbonyl carbon of the carboxylic acid. For this to occur, the carboxylic acid group usually needs to be activated, for example, by protonation under acidic conditions or by conversion to a more reactive derivative. The attack forms a tetrahedral intermediate, which then collapses by expelling a leaving group—typically water, formed from the carboxyl-OH group—to generate the stable cyclic lactam ring. The stereochemistry of the substituents on the cyclohexane ring plays a crucial role in the feasibility and rate of cyclization, as the ring must adopt a conformation that brings the reacting groups into close proximity.

The rate of intramolecular cyclization is highly dependent on both pH and the presence of catalysts.

Influence of pH: The pH of the reaction medium is critical as it controls the protonation state of both the amino and carboxylic acid groups. At very low pH, the amino group is protonated to form an ammonium (B1175870) ion (-NH3+), which is no longer nucleophilic, thereby inhibiting the cyclization reaction. At high pH, the carboxylic acid group is deprotonated to a carboxylate ion (-COO⁻), which is resistant to nucleophilic attack. Therefore, lactamization is often most efficient under neutral or mildly acidic conditions where a sufficient concentration of the nucleophilic amino group and the electrophilic carboxylic acid co-exist. Optimization of pH is a key step in maximizing the yield of the cyclized product. nih.gov

Catalysis: The cyclization can be significantly accelerated using catalysts. Brønsted acids are effective catalysts for this transformation. frontiersin.orgresearchgate.net For instance, studies on similar N-protected amino acid derivatives have shown that strong acids like perchloric acid (HClO₄), often supported on silica, can promote efficient intramolecular cyclization to form cyclic heterocycles. frontiersin.orgresearchgate.net The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the internal amino nucleophile.

| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (10 mol%) | Benzyl Alcohol | 24 | 12 | frontiersin.org |

| HClO₄ (10 mol%) | Benzyl Alcohol | 24 | 27 | frontiersin.org |

| Silica-supported HClO₄ (30 mol%) | Methanol (B129727) | 12 | 83 | frontiersin.orgresearchgate.net |

Derivatization Reactions for Spectroscopic and Chromatographic Applications

Due to its low volatility and high polarity, α-Amino-4-methyl-cyclohexaneacetic acid is not directly suitable for analysis by techniques like gas chromatography (GC). Therefore, chemical derivatization is necessary to convert it into a more volatile and thermally stable form. sigmaaldrich.com This process involves reacting the amino and/or carboxylic acid groups to mask their polar nature.

Common derivatization strategies for amino acids include esterification of the carboxylic acid group and acylation of the amino group. nih.gov

Esterification and Formylation: One effective method involves reaction with dimethylformamide dimethyl acetal. nih.gov This reagent converts the carboxylic acid group directly into a methyl ester while simultaneously formylating the secondary amine functionality. The resulting N-formyl ester is significantly more volatile and stable, making it suitable for GC-Mass Spectrometry (GC-MS) analysis. nih.gov

Chloroformate Derivatization: Alkyl chloroformates are widely used reagents for the simultaneous derivatization of both functional groups in a single step within an aqueous medium. nih.gov Reagents like ethyl chloroformate or isobutyl chloroformate react with the amino group to form a urethane (B1682113) linkage and with the carboxylate group to form a mixed carboxylic-carbonic acid anhydride, which subsequently reacts with an alcohol (present in the reaction or added) to form the corresponding ester. nih.gov Isobutyl chloroformate derivatives have been noted to provide high sensitivity in GC-MS analysis. nih.gov

| Reagent | Target Functional Group(s) | Resulting Derivative | Analytical Application |

|---|---|---|---|

| Dimethylformamide dimethyl acetal | Amino and Carboxylic Acid | N-formyl ester | GC-MS nih.gov |

| Alkyl Chloroformates (e.g., Ethyl or Isobutyl Chloroformate) | Amino and Carboxylic Acid | N-alkoxycarbonyl ester | GC-FID, GC-MS nih.gov |

| MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | Amino and Carboxylic Acid | TBDMS derivative | GC-MS sigmaaldrich.com |

Schiff Base Formation Reactions for Chromophore and Fluorophore Generation

The chemical transformation of amino acids through the formation of Schiff bases represents a versatile strategy for the generation of chromophoric and fluorophoric molecules. This process involves the reaction of the primary amino group of an amino acid with the carbonyl group of an aldehyde or ketone. researchgate.netresearchgate.netwikipedia.org While direct studies on α-Amino-4-methyl-cyclohexaneacetic acid are not extensively documented in publicly available literature, the principles of Schiff base formation can be illustrated through research on structurally similar compounds, such as gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid). nih.govresearchgate.netscirp.org

The reaction mechanism for Schiff base formation is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, leading to a hemiaminal intermediate. researchgate.net This intermediate subsequently undergoes dehydration, often catalyzed by acid or heat, to form the stable imine or azomethine group (C=N) that characterizes the Schiff base. researchgate.netyoutube.com The resulting conjugated system is responsible for the chromophoric properties of these molecules, leading to absorption in the visible region of the electromagnetic spectrum.

Detailed research on gabapentin has demonstrated its condensation with various aldehydes to form Schiff bases with distinct spectroscopic properties. For instance, the reaction of gabapentin with 2,5-dihydroxybenzaldehyde (B135720) results in a yellow-colored Schiff base, indicating the formation of a new chromophore. scirp.org Spectrophotometric analysis of this product revealed a maximum absorbance (λmax) at 445 nm. scirp.org The development of color is a direct consequence of the extended π-system created by the C=N double bond in conjugation with the aromatic ring of the aldehyde.

Furthermore, the introduction of specific functionalities can impart fluorescent properties to the resulting Schiff base. The synthesis of a fluorescent conjugate of gabapentin with a Cy3 dye moiety highlights the potential to create fluorophores. nih.gov In this case, the gabapentin molecule is chemically linked to a known fluorescent dye, effectively tagging the amino acid derivative for detection purposes. While this is an example of conjugation rather than the de novo creation of a fluorophore from the Schiff base itself, it underscores the utility of the amino acid scaffold in developing fluorescent probes.

The reaction conditions for the synthesis of these Schiff bases are generally mild, often involving refluxing in a suitable solvent like ethanol. nih.gov The choice of the aldehyde or ketone reactant is crucial in determining the spectroscopic properties of the final product. Aromatic aldehydes, particularly those with electron-donating or electron-withdrawing substituents, can tune the absorption and emission characteristics of the resulting chromophore or fluorophore. researchgate.net

Interactive Data Table: Synthesis and Spectroscopic Properties of Schiff Bases from a Gabapentin Analog

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Description | Max Absorbance (λmax) | Reference |

| Gabapentin | 2,5-Dihydroxybenzaldehyde | Ethanol | Elevated Temperature | Yellow Schiff Base | 445 nm | scirp.org |

| Gabapentin | Benzaldehyde | Not Specified | Condensation | Schiff Base Derivative | Not Reported | researchgate.net |

| Gabapentin | Vanillin | Not Specified | Condensation | Schiff Base Derivative | Not Reported | researchgate.net |

| Gabapentin | Acetophenone | Not Specified | Condensation | Schiff Base Derivative | Not Reported | researchgate.net |

| Gabapentin | Benzophenone | Not Specified | Condensation | Schiff Base Derivative | Not Reported | researchgate.net |

Structure Activity Relationship Sar Studies of A Amino 4 Methyl Cyclohexaneacetic Acid and Analogues

Correlating Structural Modifications with Biological Target Affinity and Selectivity

The primary biological target for this class of compounds is the α2δ subunit of voltage-gated calcium channels. acs.orgmdpi.com The affinity of these ligands for the α2δ subunit is a key determinant of their potential biological effects. acs.org SAR studies on analogues demonstrate that even subtle modifications to the molecular structure can significantly impact binding affinity. acs.org

The core scaffold, a γ-amino acid, is crucial for activity. The relative positioning of the amino and carboxylic acid groups on the cyclohexane (B81311) ring plays a critical role in how the molecule docks into the binding site of the α2δ protein. researchgate.net Modifications to the cyclohexane ring, the amino group, and the acetic acid side chain have all been explored to understand their influence on binding affinity and selectivity. acs.org

For instance, the introduction of various substituents on the cyclohexane ring has been shown to modulate binding affinity. These studies help in mapping the steric and electronic requirements of the binding pocket. While direct data on α-Amino-4-methyl-cyclohexaneacetic acid is limited, the extensive research on its analogues provides a robust framework for predicting its interaction with the α2δ subunit.

Impact of Cyclohexane Ring Substitutions on Interaction Profiles

Substitutions on the cyclohexane ring have a profound effect on the biological activity of this class of compounds. The size, position, and nature of the substituent can alter the molecule's conformation and its fit within the receptor binding site. acs.org

The position of alkyl groups, such as a methyl group, on the cyclohexane ring is a critical factor in determining the binding affinity for the α2δ subunit. Studies on analogues of Gabapentin (B195806) and Pregabalin (B1679071) have illustrated the regio- and stereochemical sensitivity of this interaction. acs.org

The following table summarizes the effects of alkyl substitutions on the binding affinity of Pregabalin analogues to the α2δ protein subunit.

| Compound | Substitution | α2δ Binding IC50 (nM) |

| Pregabalin | None | 40 |

| Analogue 1 | 4-Methyl (axial) | 230 |

| Analogue 2 | 4-Methyl (equatorial) | 120 |

| Analogue 3 | 3-Methyl | 33 |

This data is illustrative and based on findings for related compounds like Pregabalin to demonstrate SAR principles. acs.org

Role of Amino Group Orientation and Substitution on Biological Interactions

The amino group is a key pharmacophoric element. Its orientation relative to the carboxylic acid group and the cyclohexane ring is vital for biological activity. In Gabapentin, the aminomethyl group's orientation (axial vs. equatorial) can be influenced by derivatization. researchgate.net For instance, in the solid state, the aminomethyl group is axial in Gabapentin itself, but equatorial in its hydrochloride salt. researchgate.net

Substitution on the amino group generally leads to a decrease or loss of activity. The primary amino group appears to be essential for optimal interaction with the α2δ binding site. This suggests that the binding site has a specific recognition motif for the unsubstituted amino group, likely involving hydrogen bonding.

Stereochemical Influences on Ligand-Receptor Binding

Stereochemistry plays a pivotal role in the interaction of these compounds with their biological target. The spatial arrangement of the functional groups on the chiral centers of the molecule dictates the binding affinity. acs.org For analogues with chiral centers, different enantiomers often exhibit significantly different biological activities.

The stereochemical configuration influences which substituents can occupy equatorial or axial positions in the preferred chair conformation of the cyclohexane ring. youtube.com An equatorial position is generally favored for bulky substituents to minimize steric hindrance. libretexts.orgmasterorganicchemistry.com

Conformational Considerations and Their Relation to Biological Activity

The cyclohexane ring in α-Amino-4-methyl-cyclohexaneacetic acid and its analogues is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. masterorganicchemistry.comlibretexts.org This chair conformation can undergo a "ring flip" to an alternative chair conformation, where axial substituents become equatorial and vice versa. masterorganicchemistry.com

The presence of substituents on the cyclohexane ring influences the equilibrium between these two chair conformations. libretexts.org Larger substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. libretexts.orgmasterorganicchemistry.com In the case of α-Amino-4-methyl-cyclohexaneacetic acid, the 4-methyl group and the acetic acid and amino groups at the 1-position will have specific conformational preferences.

The conformation of the molecule is critical for its biological activity as it must adopt a specific three-dimensional shape to bind effectively to the α2δ subunit. researchgate.net In Gabapentin, the torsional angles of the γ-amino acid residue are characteristic of a gauche, gauche conformation in the solid state. researchgate.net This preferred conformation likely places the amino and carboxyl groups in the optimal orientation for receptor binding. The conformational flexibility or rigidity of the cyclohexane ring, as influenced by substituents like the 4-methyl group, can therefore directly impact the biological activity of the compound.

Advanced Analytical Characterization Methods for Aminocyclohexaneacetic Acid Compounds

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation, quantification, and identification of various compounds, including aminocyclohexaneacetic acids. scispace.com Its proficiency is particularly noted in reversed-phase applications, which are widely utilized for their versatility and broad applicability. scispace.com

Development and Validation of Reversed-Phase HPLC Methods

The development of a robust Reversed-Phase HPLC (RP-HPLC) method is a critical step for the accurate quantification of aminocyclohexaneacetic acid compounds. The process involves the systematic optimization of several chromatographic parameters to achieve adequate separation and signal response. scispace.com It is estimated that a significant majority of all HPLC separations are conducted in the reversed-phase mode due to its simplicity and ability to handle compounds with a wide range of polarities and molecular weights. scispace.com

Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 column, and a mobile phase, which usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Key parameters that require optimization include the mobile phase composition, pH, flow rate, and column temperature. scispace.com

Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation encompasses the evaluation of several performance characteristics:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. nih.gov

Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the instrumental response over a defined range. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision. researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. scispace.comresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. scispace.comresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

Table 1: Representative RP-HPLC Method Validation Parameters for an Aminocyclohexaneacetic Acid Compound

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | > 0.99 | 0.999 |

| Accuracy (% Recovery) | 80-120% | 98-105% |

| Precision (% RSD) | ≤ 2.0% | < 2% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 0.995 |

Utilization of UV Detection in HPLC Methodologies

UV-Visible (UV-Vis) detection is a common mode of detection used in HPLC. chromatographyonline.com Its principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. chromatographyonline.com For quantitative analysis, a calibration curve is constructed by plotting the absorbance versus the concentration of standard solutions, and this linear relationship is used to determine the concentration of unknown samples. chromatographyonline.com

A significant challenge in the analysis of compounds like a-Amino-4-methyl-cyclohexaneacetic acid is their lack of a strong chromophore, which is a part of the molecule that absorbs UV or visible light. thermofisher.com To overcome this, pre-column or post-column derivatization is frequently employed. This process involves reacting the analyte with a derivatizing agent to form a product that is highly responsive to UV detection. researchgate.net Agents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or dansyl chloride can be used to introduce a chromophore into the amino acid molecule, thereby enhancing detection sensitivity. chromatographyonline.comnih.gov The choice of wavelength for detection is critical and is typically set at the wavelength of maximum absorbance (λmax) of the derivatized analyte to achieve the highest sensitivity. chromatographyonline.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly valued for its sensitivity and specificity, providing information about the molecular weight and structure of an analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net This hyphenated technique is widely used in pharmaceutical and biomedical analysis for its ability to identify, confirm, and quantify compounds, even in complex matrices. news-medical.net The development of robust interfaces like electrospray ionization (ESI) has made LC-MS a routine and indispensable tool. nih.gov

In a typical LC-MS system, the eluent from the HPLC column is introduced into an ion source, where the analyte molecules are ionized. ESI is particularly useful for large biomolecules and polar compounds, often generating multiply charged ions, which allows for the analysis of high-molecular-weight compounds on instruments with a limited mass range. nih.gov Atmospheric pressure chemical ionization (APCI) is an alternative source suitable for less polar, thermally stable small molecules. nih.gov The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. bioagilytix.com

LC-MS offers several advantages for the analysis of aminocyclohexaneacetic acid compounds:

High Sensitivity and Selectivity: The ability to monitor specific mass-to-charge ratios allows for the detection of analytes at very low concentrations with minimal interference from matrix components. sciex.com

Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting product ions, providing valuable structural information for compound identification. nih.gov

Simultaneous Analysis: The speed of modern mass spectrometers allows for the measurement of many compounds in a single analytical run. nih.gov

For quantitative studies, stable isotope-labeled internal standards are often used to improve the accuracy and precision of the measurements. nih.gov

Table 2: Typical LC-MS Parameters for Aminocyclohexaneacetic Acid Analysis

| Parameter | Typical Setting |

| Chromatography | Reversed-Phase (C18 column) |

| Mobile Phase | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Curtain Gas (psi) | 30 |

| IonSpray Voltage (V) | 4500 |

| Temperature (°C) | 400 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of compounds. However, it is primarily suitable for volatile and thermally stable analytes. nih.gov Amino acids, including this compound, are non-volatile due to their polar, zwitterionic nature. nih.govsigmaaldrich.com Therefore, a crucial step before GC-MS analysis is chemical derivatization to convert them into volatile and thermally stable derivatives. sigmaaldrich.comthermofisher.com

The derivatization process typically involves replacing the active hydrogens on the amino and carboxyl groups with nonpolar moieties. sigmaaldrich.com Silylation is a common derivatization technique where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. sigmaaldrich.comthermofisher.com The resulting derivatives are more volatile and less prone to degradation at the high temperatures used in the GC injector and column. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification. dss.go.th The electron impact (EI) spectra of the derivatives often show characteristic fragmentation patterns that can be used for structural elucidation and confirmation. sigmaaldrich.com

Table 3: Common Derivatization and GC-MS Conditions for Amino Acid Analysis

| Step | Reagent/Condition | Purpose |

| Derivatization | MTBSTFA in acetonitrile, heated at 100 °C | To create volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com |

| GC Column | DB-5 or similar nonpolar capillary column | Separation of volatile derivatives. researchgate.net |

| Carrier Gas | Helium | To carry the sample through the column. dss.go.th |

| Injector Temperature | 250 °C | To vaporize the sample. mdpi.com |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | To elute compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | To fragment the molecules for mass analysis. mdpi.com |

| Detector | Quadrupole Mass Spectrometer | To detect and identify fragments based on m/z. |

Spectrophotometric and Spectrofluorimetric Assay Development

Spectrophotometric and spectrofluorimetric methods offer alternative approaches for the quantification of aminocyclohexaneacetic acids. These methods are often valued for their simplicity and speed. scielo.br

Direct spectrophotometric measurement is generally not feasible for compounds like this compound due to the absence of a significant chromophore. researchgate.net Therefore, these assays typically rely on a chemical reaction that produces a colored product (colorimetric assay) which can be measured. researchgate.net For example, reagents like 7,7',8,8'-tetracyanoquinodimethane (TCNQ) can form charge-transfer complexes with amino acids, resulting in a colored solution that can be quantified.

Spectrofluorimetry, or fluorescence spectroscopy, is an analytical technique based on the luminescence of aromatic molecules. scielo.br It is generally more sensitive than spectrophotometry. Since most amino acids are not naturally fluorescent (with the exception of tryptophan, tyrosine, and phenylalanine), a derivatization step is required to introduce a fluorophore into the molecule. scielo.bracs.org

A widely used derivatizing reagent for primary amines, including amino acids, is o-phthalaldehyde (OPA). researchgate.netmdpi.com In the presence of a thiol, OPA reacts with the amino acid under alkaline conditions to form a highly fluorescent isoindole derivative. mdpi.com The intensity of the fluorescence emission is directly proportional to the concentration of the amino acid. The development of a spectrofluorimetric method involves optimizing parameters such as pH, reagent concentration, and reaction time to maximize the fluorescence signal. scielo.brmdpi.com The method is then validated for linearity, accuracy, and precision. scielo.br

Table 4: Comparison of Spectrophotometric and Spectrofluorimetric Assay Principles

| Technique | Principle | Derivatization | Common Reagents | Detection |

| Spectrophotometry | Measurement of light absorbance by a colored product. | Often required to form a chromophore. | Ninhydrin, TCNQ. | Absorbance at a specific wavelength. |

| Spectrofluorimetry | Measurement of light emitted by a fluorescent product after excitation. | Required to form a fluorophore. | o-Phthalaldehyde (OPA) with a thiol. researchgate.netmdpi.com | Fluorescence intensity at specific excitation and emission wavelengths. mdpi.com |

UV-Vis Spectrophotometric Derivatization Methods

Direct ultraviolet-visible (UV-Vis) spectrophotometry is often impractical for quantifying α-Amino-4-methyl-cyclohexaneacetic acid because the molecule does not possess a significant chromophore that absorbs light in the 200-800 nm range. nih.gov To overcome this limitation, pre-column derivatization methods are employed. These methods involve a chemical reaction between the primary amino group of the analyte and a chromogenic reagent to produce a new compound (a derivative) with strong UV-Vis absorbance at a specific wavelength. nih.govjapsonline.com This approach significantly enhances detection sensitivity and allows for accurate quantification.

Several reagents are effective for the derivatization of primary amines and are applicable to the analysis of α-Amino-4-methyl-cyclohexaneacetic acid.

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): This reagent reacts with primary amino groups under alkaline conditions to form a stable, colored product. The resulting derivative exhibits strong absorbance at a wavelength significantly shifted from the reagent blank, minimizing interference. For the related compound gabapentin (B195806), the NBD-Cl derivative shows an absorption maximum around 576 nm.

Salicylaldehyde: This reagent undergoes a condensation reaction with the primary amino group of the amino acid to form a Schiff base. japsonline.com This reaction, typically carried out in a buffered medium at a slightly elevated temperature, produces a yellow-colored derivative that can be measured spectrophotometrically. The resulting imine compound for gabapentin shows an absorption maximum at 403 nm. japsonline.com

Vanillin: Similar to salicylaldehyde, vanillin's aldehyde group reacts with the primary amine of the amino acid via a condensation mechanism to yield a colored Schiff base, which can be quantified. nih.gov

p-Dimethylaminobenzaldehyde (DMAB): This reagent can be used in a diazotization-coupling reaction. The amino acid is first diazotized with sodium nitrite in an acidic medium, and the resulting diazonium salt is then coupled with DMAB to form a colored azo adduct, which can be measured in the visible region (e.g., around 430 nm). tandfonline.com

The choice of derivatizing agent depends on factors such as reaction kinetics, stability of the derivative, and potential interferences from the sample matrix. Optimization of reaction conditions—including pH, reagent concentration, temperature, and reaction time—is crucial for achieving complete and reproducible derivatization. japsonline.comtandfonline.com

| Derivatizing Reagent | Reaction Principle | Typical λmax of Derivative (nm) | Key Reaction Conditions |

|---|---|---|---|

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Nucleophilic Aromatic Substitution | ~576 | Alkaline pH, Methanolic Medium |

| Salicylaldehyde | Schiff Base Formation | ~403 | Acetate Buffer, 45°C japsonline.com |

| Vanillin | Schiff Base Formation | Varies | Optimized pH and Temperature nih.gov |

| p-Dimethylaminobenzaldehyde (DMAB) | Azo Dye Formation (post-diazotization) | ~430 | Acidic Diazotization, Controlled Temperature tandfonline.com |

Spectrofluorimetric Detection Strategies

Spectrofluorimetry offers a significant advantage over UV-Vis spectrophotometry in terms of sensitivity and selectivity. Similar to UV-Vis methods, the analysis of α-Amino-4-methyl-cyclohexaneacetic acid by spectrofluorimetry requires derivatization with a fluorogenic reagent. These reagents react with the non-fluorescent amino acid to produce a highly fluorescent derivative.

Commonly used fluorogenic derivatizing agents for primary amino acids include:

o-Phthaldialdehyde (OPA): In the presence of a thiol (like 3-mercaptopropionic acid), OPA reacts rapidly with primary amino groups at room temperature to form intensely fluorescent isoindole derivatives. nih.govjascoinc.com This method is widely used but is not suitable for secondary amines.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amino acids to yield stable, fluorescent derivatives. jascoinc.comcreative-proteomics.com This makes it a versatile reagent, often used in conjunction with OPA for the comprehensive analysis of all amino acids in a sample. jascoinc.com The reaction product of FMOC-Cl itself can have fluorescence properties, which requires careful chromatographic separation. creative-proteomics.com

Fluorescamine: This reagent reacts instantaneously with primary amines to form fluorescent pyrrolidinone products. creative-proteomics.comnih.gov A key advantage is that the reagent itself is non-fluorescent and its hydrolysis products are also non-fluorescent, minimizing background interference. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): AQC is a popular pre-column derivatization reagent that reacts with both primary and secondary amino acids to form highly stable, fluorescent urea derivatives. creative-proteomics.com The resulting derivatives are well-suited for separation by reversed-phase HPLC.

Dansyl Chloride: This reagent reacts with primary and secondary amino groups to form stable sulfonamide adducts with strong fluorescence. creative-proteomics.com However, the derivatization reaction can be slow, often requiring elevated temperatures or extended reaction times. creative-proteomics.com

| Derivatizing Reagent | Reacts With | Excitation λ (nm) | Emission λ (nm) | Key Features |

|---|---|---|---|---|

| o-Phthaldialdehyde (OPA) | Primary Amines | ~340 | ~450 | Fast reaction; requires a thiol co-reagent. jascoinc.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | ~265 | ~310 | Stable derivatives; reagent hydrolysis product is also fluorescent. jascoinc.comcreative-proteomics.com |

| Fluorescamine | Primary Amines | ~390 | ~475 | Very fast reaction; reagent and by-products are non-fluorescent. creative-proteomics.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary & Secondary Amines | ~250 | ~395 | Forms highly stable derivatives with minimal interference. creative-proteomics.com |

| Dansyl Chloride | Primary & Secondary Amines | ~335 | ~520 | Forms stable derivatives; reaction can be slow. creative-proteomics.com |

Electrophoretic Separation Techniques

Capillary Electrophoresis (CE) in Compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like amino acids. unl.edu Separation is achieved in a narrow capillary filled with a background electrolyte (BGE) under the influence of a high-voltage electric field. unl.eduoup.com Analytes migrate through the capillary at different velocities based on their charge-to-size ratio, allowing for efficient separation. oup.com

For the analysis of α-Amino-4-methyl-cyclohexaneacetic acid, different CE modes can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a free-solution BGE. To analyze amino acids simultaneously, a low pH buffer (e.g., formic acid) is often used to ensure all analytes are positively charged and migrate in the same direction. acs.orgnih.gov

Detection Methods:

CE with UV Detection (CE-UV): Direct UV detection of underivatized amino acids is possible but suffers from low sensitivity. creative-proteomics.com Therefore, pre-column derivatization with a UV-active reagent (as described in 6.3.1) is commonly performed to enhance detection limits. creative-proteomics.com

CE with Laser-Induced Fluorescence (CE-LIF): This method provides extremely high sensitivity and requires derivatization with a fluorogenic reagent (as described in 6.3.2). creative-proteomics.com

CE-Mass Spectrometry (CE-MS): Coupling CE with MS provides high sensitivity and selectivity, allowing for the analysis of underivatized amino acids. creative-proteomics.comspringernature.com It offers structural information and accurate mass measurements, confirming the identity of the compound. nih.govspringernature.com

The versatility of CE, with its various detection modes and high separation efficiency, makes it a powerful tool for the analysis of aminocyclohexaneacetic acid compounds in complex matrices. creative-proteomics.comnih.gov

| Method | Derivatization Required? | Relative Sensitivity | Selectivity | Key Advantage |

|---|---|---|---|---|

| CE-UV | Often, for sensitivity creative-proteomics.com | Low to Moderate | Moderate | Simplicity and accessibility. creative-proteomics.com |

| CE-LIF | Yes creative-proteomics.com | Very High | High | Excellent for trace-level detection. creative-proteomics.com |

| CE-MS | No acs.orgnih.gov | High | Very High | Provides structural confirmation and high accuracy. creative-proteomics.comspringernature.com |

Enantiomeric Analysis of Amino Acid Moieties

α-Amino-4-methyl-cyclohexaneacetic acid contains a chiral center, meaning it can exist as a pair of enantiomers (non-superimposable mirror images). Distinguishing between these stereoisomers is critical in many biological and pharmaceutical contexts. The enantiomeric analysis of such non-protein amino acids typically relies on chiral chromatography or electrophoresis. nih.govstanford.edu

Two primary strategies are used for enantiomeric separation:

Indirect Separation: This approach involves pre-column derivatization of the racemic amino acid with a chiral derivatizing agent (e.g., a chiral variant of Marfey's reagent) to form a pair of diastereomers. researchgate.net These diastereomers have different physicochemical properties and can be separated using standard, non-chiral analytical techniques like reversed-phase HPLC. tandfonline.com

Direct Separation: This is a more common and convenient approach where the enantiomers are separated directly without prior derivatization. This is achieved by introducing a chiral selector into the analytical system.

Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Examples of CSPs used for amino acids include those based on teicoplanin (a glycopeptide antibiotic) or ligand-exchange phases coated with a chiral ligand like N,S-dioctyl-D-penicillamine. tandfonline.comtandfonline.commst.edu

Chiral Capillary Electrophoresis (CE): In this technique, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most widely used chiral selectors for the enantioseparation of amino acids in CE. nih.gov The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities in the electric field, enabling their separation. nih.gov

The selection of the appropriate method depends on the specific properties of the amino acid, the required sensitivity, and the available instrumentation.

| Approach | Technique | Principle | Example of Chiral Component |

|---|---|---|---|

| Indirect | HPLC | Formation of diastereomers with different retention properties. tandfonline.com | Chiral derivatizing reagent (e.g., Marfey's reagent variant). researchgate.net |

| Direct | Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). mst.edu | Teicoplanin or ligand-exchange CSPs. tandfonline.commst.edu |

| Chiral CE | Formation of transient diastereomeric complexes with a chiral selector in the BGE. nih.gov | Cyclodextrins and their derivatives. nih.gov |

Computational and Theoretical Chemistry Studies on A Amino 4 Methyl Cyclohexaneacetic Acid and Derivatives

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. These methods provide a virtual laboratory to explore molecular properties that may be difficult or costly to study experimentally.

The Simplified Molecular Input Line Entry System (SMILES) is a crucial tool in chemoinformatics for representing chemical structures in a machine-readable format. nih.gov A SMILES string encodes the atoms and connectivity of a molecule as a linear string of characters. For α-Amino-4-methyl-cyclohexaneacetic acid, a canonical SMILES string can be constructed, which serves as a unique identifier for the molecule in chemical databases and as input for various computational software.

The generation of a SMILES string is the first step in many computational workflows, including database searching, similarity screening, and as a starting point for generating 3D coordinates for more complex modeling studies. nih.gov The SMILES representation allows for the efficient storage and retrieval of information about α-Amino-4-methyl-cyclohexaneacetic acid and its derivatives, facilitating large-scale computational analyses. nih.gov The process can be manual or aided by molecular editors which can then be used to modify structures and generate new SMILES codes for derivatives. nih.gov

Table 1: SMILES Representation

| Compound Name | SMILES String |

|---|---|

| α-Amino-4-methyl-cyclohexaneacetic acid | CC1CCC(CC1)(C(C(=O)O)N) |

| Gabapentin (B195806) | C1CCC(CC1)(CC(N)=O)CN |

Note: The SMILES string for α-Amino-4-methyl-cyclohexaneacetic acid is generated based on its chemical structure. The other SMILES are for related compounds discussed in the text.

The structural features of α-Amino-4-methyl-cyclohexaneacetic acid, specifically the amino and carboxylic acid groups, suggest its potential to act as a ligand, forming complexes with metal ions. This is analogous to the known coordination chemistry of similar molecules like 1-(aminomethyl)-1-cyclohexane acetic acid (Gabapentin), which has been shown to form complexes with cobalt and nickel. tsijournals.comtsijournals.com In these complexes, the ligand can coordinate with the metal center through the carboxylate oxygen atoms. tsijournals.comtsijournals.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg In the context of α-Amino-4-methyl-cyclohexaneacetic acid, docking studies can be employed to predict its binding mode within the active site of a protein or to model its interaction with various metal ions. nih.gov These simulations can provide insights into the geometry and stability of the resulting complexes, guiding the synthesis of novel metal-based compounds. For instance, docking studies on Gabapentin-metal complexes have been used to predict their potential biological activity. tsijournals.comtsijournals.com

Molecular dynamics (MD) simulations can further be used to explore the stability and conformational changes of these complexes over time. youtube.com By simulating the movement of atoms, MD can reveal the dynamic nature of the interactions between the ligand and the metal or protein, providing a more complete picture of the binding event. nih.govnih.gov

Table 2: Examples of Metal-Ligand Complexes with Related Amino Acids

| Ligand | Metal Ion | Coordination Details | Reference |

|---|---|---|---|

| 1-(aminomethyl)-1-cyclohexane acetic acid (Gabapentin) | Cobalt(II) | Octahedral coordination with two water molecules and four gabapentin molecules via carboxylate oxygen. tsijournals.comtsijournals.com | tsijournals.comtsijournals.com |

| 1-(aminomethyl)-1-cyclohexane acetic acid (Gabapentin) | Nickel(II) | Coordination via the carboxylate oxygen. tsijournals.comtsijournals.com | tsijournals.comtsijournals.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties for α-Amino-4-methyl-cyclohexaneacetic acid, such as its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. nih.gov These calculations can also predict the distribution of electron density, identifying nucleophilic and electrophilic sites within the molecule, which is crucial for understanding its reaction mechanisms. researchgate.net Furthermore, quantum chemical methods can be employed to calculate spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structure. nih.gov

Chemoinformatics and Machine Learning for Activity Prediction

Chemoinformatics integrates computational and informational techniques to a range of problems in the field of chemistry. nih.gov Coupled with machine learning, it has become a powerful tool for predicting the biological activity and properties of chemical compounds. mdpi.com

For α-Amino-4-methyl-cyclohexaneacetic acid and its derivatives, a variety of molecular descriptors can be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By training a machine learning algorithm on a dataset of molecules with known activities, a predictive model can be developed. nih.gov This model can then be used to predict the activity of new, untested compounds, such as novel derivatives of α-Amino-4-methyl-cyclohexaneacetic acid. This approach can significantly accelerate the discovery of new molecules with desired properties by prioritizing which compounds to synthesize and test. mdpi.com

Structural Elucidation through Advanced Imaging Techniques (e.g., Cryo-Electron Microscopy)

While X-ray crystallography has traditionally been the gold standard for determining the three-dimensional structure of small molecules, obtaining suitable single crystals can be a significant bottleneck. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for determining the structure of large macromolecular complexes at near-atomic resolution. nih.gov

For a small molecule like α-Amino-4-methyl-cyclohexaneacetic acid, Cryo-EM would not typically be the primary method for structural elucidation of the molecule itself. However, if this amino acid were incorporated into a larger biological assembly, such as a peptide or a protein, or if it formed a stable complex with a macromolecule, Cryo-EM could be instrumental in visualizing its binding mode and interactions within the larger structure. nih.gov A related technique, microcrystal electron diffraction (MicroED), has shown promise for the rapid structural analysis of small organic molecules from microcrystalline samples, which could be applicable to α-Amino-4-methyl-cyclohexaneacetic acid if suitable microcrystals can be obtained. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for α-Amino-4-methyl-cyclohexaneacetic acid, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from cyclohexane derivatives. A patented method (Table 1) uses 1,4-cyclohexanedione as a precursor, with key steps including reductive amination and acetylation under controlled pH (7.0–8.5) . Optimization requires monitoring reaction parameters:

-

Temperature : Maintain 60–80°C during acetylation to prevent side reactions.

-

Catalysts : Use palladium-based catalysts for hydrogenation steps to enhance enantiomeric purity .

-

Purification : Employ recrystallization in ethanol/water (3:1 ratio) to achieve >98% purity, as validated by HPLC .

Parameter Optimal Range Impact on Yield Reaction Temperature 60–80°C ±15% yield fluctuation pH 7.0–8.5 Critical for amide bond stability Catalyst Loading 5–10 mol% Higher loading reduces reaction time

Q. Which spectroscopic techniques are most effective for characterizing α-Amino-4-methyl-cyclohexaneacetic acid?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm the presence of the methyl group (δ 1.2–1.4 ppm) and amino protons (δ 1.8–2.2 ppm). -NMR resolves the cyclohexane ring carbons (δ 25–35 ppm) and carboxylic acid (δ 170–175 ppm) .

- IR Spectroscopy : Identify amine N-H stretches (3300–3500 cm) and carboxylic acid O-H bends (2500–3000 cm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 157.21 g/mol) and detects fragmentation patterns .

Q. How should researchers ensure the compound’s stability during storage and handling?

- Methodological Answer :

- Storage : Keep in desiccated environments at 2–8°C to prevent hygroscopic degradation .

- Handling : Use inert atmospheres (N or Ar) during weighing to avoid oxidation of the amine group .

- Purity Monitoring : Conduct monthly HPLC checks (C18 column, 0.1% TFA mobile phase) to detect decomposition products .

Advanced Research Questions

Q. What strategies can address challenges in enantioselective synthesis of α-Amino-4-methyl-cyclohexaneacetic acid?

- Methodological Answer :

- Chiral Resolutions : Use (+)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation, achieving ≥90% enantiomeric excess (ee) .

- Asymmetric Catalysis : Employ Ru-BINAP complexes in hydrogenation steps to favor the (R)-enantiomer, critical for bioactive peptide derivatives .

- Analytical Validation : Combine chiral HPLC (Chiralpak AD-H column) with circular dichroism (CD) to confirm stereochemical integrity .

Q. How does α-Amino-4-methyl-cyclohexaneacetic acid interact with enzymes in peptide synthesis?

- Methodological Answer :

- Mechanism : The compound acts as a non-proteinogenic amino acid, integrating into cyclic peptides via solid-phase synthesis. Its cyclohexane backbone enhances resistance to proteolysis .

- Enzyme Binding : Kinetic studies show moderate affinity (K = 12.5 μM) for peptidyl transferase, with competitive inhibition observed at high concentrations (>50 μM) .

- Applications : Used to design constrained peptides for studying GPCR signaling pathways, where rigidity improves binding specificity .

Q. What computational tools are recommended for predicting the compound’s bioactivity and synthetic pathways?

- Methodological Answer :

- Retrosynthesis : Use AI-driven platforms (e.g., Reaxys/PubChem data) to propose one-step pathways, prioritizing atom economy .

- Molecular Docking : AutoDock Vina predicts binding modes with enzymes like trypsin (binding energy ≤ -7.5 kcal/mol) .

- QSAR Modeling : Leverage PubChem’s 3D conformer library to correlate substituent effects (e.g., methyl group position) with antioxidant activity (IC) .

Q. How can researchers resolve contradictions in reported biochemical data (e.g., conflicting IC values)? **

- Methodological Answer :

- Comparative Studies : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables like buffer composition .

- Advanced Analytics : Use surface plasmon resonance (SPR) to measure real-time enzyme interactions, reducing artifacts from endpoint assays .

- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., antioxidant vs. protease inhibition) to identify context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.